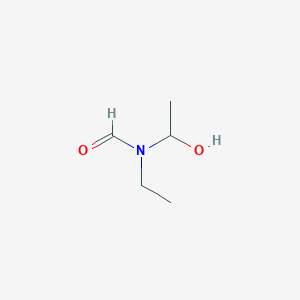
N-Ethyl-N-(1-hydroxyethyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(1-hydroxyethyl)formamide is an organic compound with the molecular formula C5H11NO2. It is a formamide derivative where the formamide group is substituted with an ethyl group and a hydroxyethyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-N-(1-hydroxyethyl)formamide can be synthesized through the reaction of ethanolamine with ethyl formate. The reaction typically involves the following steps:
- The mixture is stirred continuously to ensure complete reaction .
Ethanolamine: is cooled to 15°C in an ice bath.
Ethyl formate: is added dropwise to the ethanolamine over a period of 45 minutes.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-speed mixers and controlled temperature profiles along the reaction vessel are common practices .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-(1-hydroxyethyl)formamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to form an amine.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of N-Ethyl-N-(1-oxoethyl)formamide.
Reduction: Formation of N-Ethyl-N-(1-hydroxyethyl)amine.
Substitution: Formation of various substituted formamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Ethyl-N-(1-hydroxyethyl)formamide is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Material Science: It is used as a plasticizer in the preparation of thermoplastic starch/montmorillonite nanocomposites, enhancing their mechanical properties and water resistance.
Biology and Medicine: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-(1-hydroxyethyl)formamide involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The formamide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)formamide: Similar structure but lacks the ethyl group.
N,N-Diethylformamide: Contains two ethyl groups instead of one ethyl and one hydroxyethyl group.
N-Formylethanolamine: Contains a formyl group and an ethanolamine moiety.
Uniqueness
N-Ethyl-N-(1-hydroxyethyl)formamide is unique due to the presence of both an ethyl group and a hydroxyethyl group. This combination allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
N-ethyl-N-(1-hydroxyethyl)formamide |
InChI |
InChI=1S/C5H11NO2/c1-3-6(4-7)5(2)8/h4-5,8H,3H2,1-2H3 |
Clé InChI |
IHYALPORFKQQIE-UHFFFAOYSA-N |
SMILES canonique |
CCN(C=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


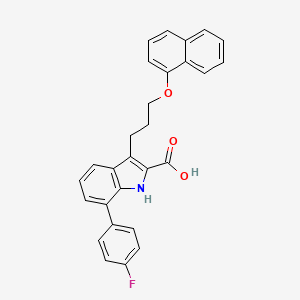
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
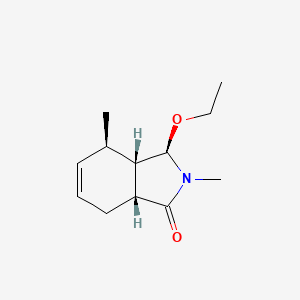
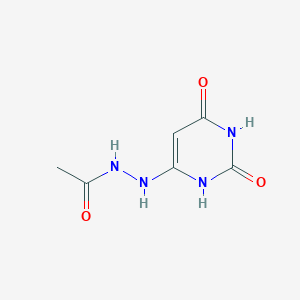
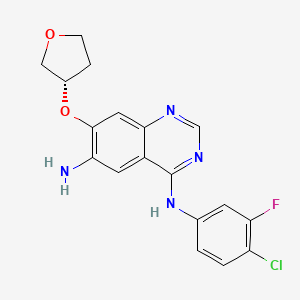
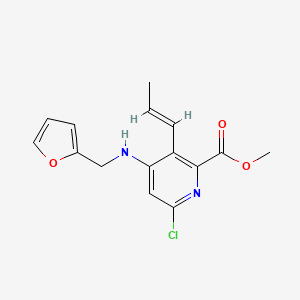
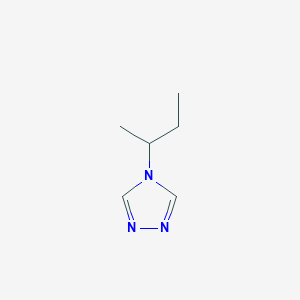
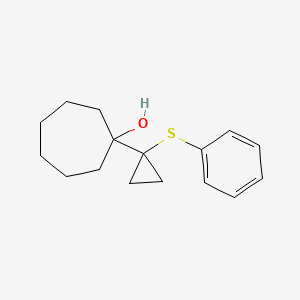
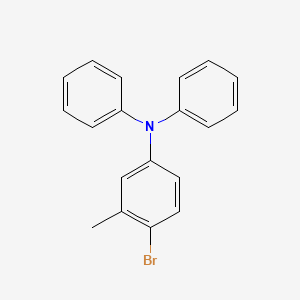
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
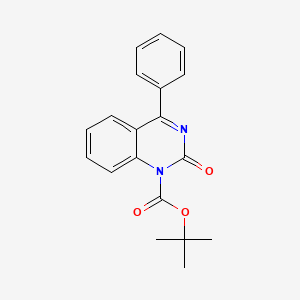
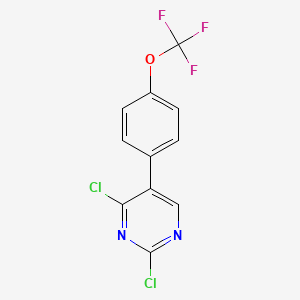
![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
